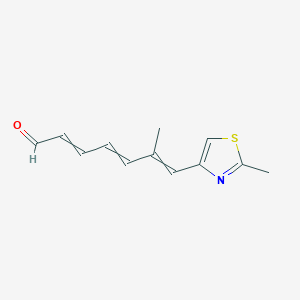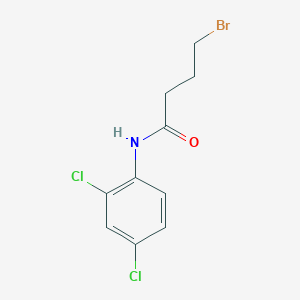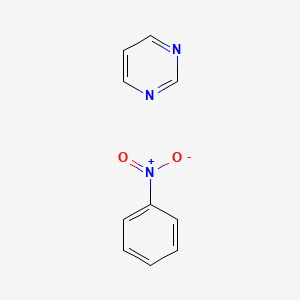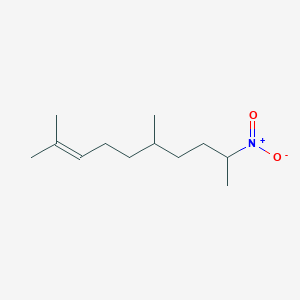
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Métodos De Preparación
Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and activity . The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to 6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. What sets this compound apart is its unique hepta-2,4,6-trienal moiety, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
849419-02-9 |
|---|---|
Fórmula molecular |
C12H13NOS |
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
6-methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C12H13NOS/c1-10(6-4-3-5-7-14)8-12-9-15-11(2)13-12/h3-9H,1-2H3 |
Clave InChI |
LOFWECDJYUOFTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C=C(C)C=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,6,7,10,11-Hexakis[(10-bromodecyl)oxy]triphenylene](/img/structure/B14197284.png)


![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)


![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)


![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
